N-tert-butyl-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-tert-butyl-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H16FNO2S and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-1-(2-fluorophenyl)methanesulfonamide is 245.08857809 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical Calculations
The compound N-(tert-butyl)-1-(2-fluorophenyl)methanesulfonamide, similar to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds, has been subjected to quantum-chemical calculations to understand its optimized state, free energy predictions, and molecular orbitals involved in spectrum formation. Such studies are crucial for elucidating the electronic structure and potential antioxidant activity of these compounds (Yuan Xue et al., 2022).
Thermal Stability and Gas Phase Behavior
Research on similar tert-butyl sulfoxides has revealed insights into their thermal stability and behavior in the gas phase. For instance, the thermolysis of methyl tert-butyl sulfoxide and its derivatives has been explored, which contributes to understanding the stability and reactivity of such compounds at high temperatures (S. Lacombe et al., 1996).
Catalytic Applications
Tert-butylsulfonamide, a compound related to N-(tert-butyl)-1-(2-fluorophenyl)methanesulfonamide, has shown promise as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions makes it a valuable reagent in organic synthesis (A V Gontcharov et al., 1999).
Fluorination Capabilities
Research on tert-butyl- and phenyl-sulfur-containing compounds has unveiled their potential as fluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis. These compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrate diverse fluorination capabilities, which could be relevant for the study of N-(tert-butyl)-1-(2-fluorophenyl)methanesulfonamide (T. Umemoto et al., 2010).
Synthesis of Fluorinated Compounds
Compounds such as 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone have been developed as versatile synthons for the production of fluorinated alkenes, showcasing the potential utility of tert-butyl and fluorophenyl-containing compounds in the synthesis of monofluorinated molecules (Lingui Zhu et al., 2010).
Properties
IUPAC Name |
N-tert-butyl-1-(2-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-11(2,3)13-16(14,15)8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCCDAQAHUNNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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